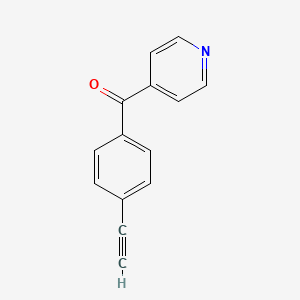![molecular formula C16H12O2S B13897968 [2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
[2-(1-Benzothien-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid typically involves the formation of the benzothiophene core followed by the introduction of the phenylacetic acid moiety. One common method involves the cyclization of 2-arylthiophenes under acidic conditions to form the benzothiophene ring. This is followed by a Friedel-Crafts acylation reaction to introduce the phenylacetic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic processes to improve yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to form the carbon-carbon bonds necessary for the synthesis of benzothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit beta-lactamase enzymes, which are involved in antibiotic resistance . Additionally, it can modulate the activity of estrogen receptors, making it a potential candidate for hormone-related therapies .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike other benzothiophene derivatives, it has a phenylacetic acid moiety that enhances its ability to interact with certain molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H12O2S |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12O2S/c17-16(18)10-11-5-1-3-7-13(11)15-9-12-6-2-4-8-14(12)19-15/h1-9H,10H2,(H,17,18) |
InChI Key |
WDSPYBULHZVHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


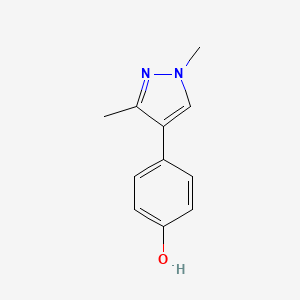
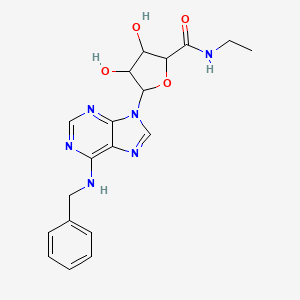
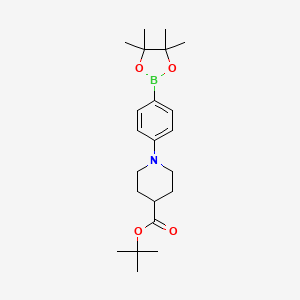
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)
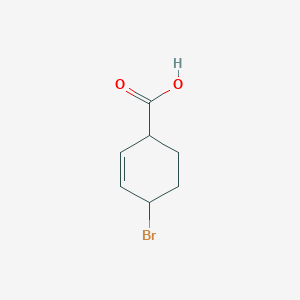


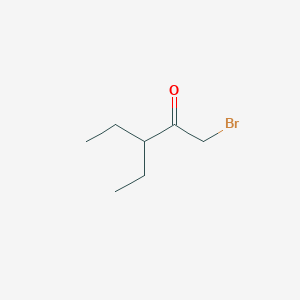
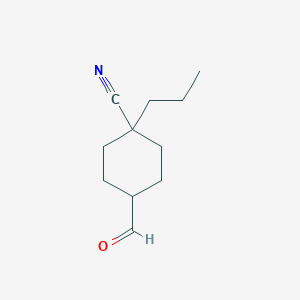
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
